Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 374930-88-8 . It has a molecular weight of 343.22 . The IUPAC name for this compound is tert-butyl 4-(5-bromo-2-pyrimidinyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For example, a derivative was synthesized via condensation reaction, characterized by spectroscopic methods, and confirmed by X-ray diffraction, indicating its potential for various chemical applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives of this compound have been evaluated for biological activities. For instance, a study synthesized two derivatives and tested their antibacterial and antifungal activities, showing moderate effectiveness (Kulkarni et al., 2016).
Application in Antitumor Activity
- Research has been conducted on the synthesis of novel compounds including derivatives of this compound, showing potential in antitumor activity. This was evidenced by their inhibitory effect on certain cancer cell lines (Wu et al., 2017).
Anticorrosive Properties
- Investigations into the anticorrosive behavior of derivatives have shown promising results. A study explored the anticorrosive activity of a novel heterocyclic compound for carbon steel in acidic environments, highlighting its potential in industrial applications (Praveen et al., 2021).
Crystallography and Molecular Studies
- Crystal structure and molecular studies of various derivatives have provided insights into their potential applications in pharmaceuticals and materials science. For instance, one study described the crystal structure of a derivative, enhancing our understanding of its chemical and physical properties (Anthal et al., 2018).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 and P305+P351+P338, suggesting protective measures to prevent exposure and instructions if exposure occurs .
Mechanism of Action
Biochemical Pathways
The biochemical pathways influenced by this compound are currently unknown. Given its structural complexity, it’s likely that it could interact with multiple pathways, but this would need to be confirmed through experimental studies .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
Some studies suggest potential antibacterial activities against certain strains , but these findings need to be further validated.
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its activity .
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSFMWCDGZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459984 | |
Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153747-97-8 | |
Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Boc-1-(5-bromo-2-pyridyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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